7-Bromo-2-phenylquinoline-4-carboxylic acid

Beschreibung

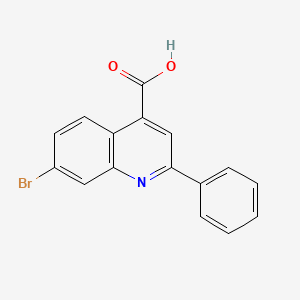

7-Bromo-2-phenylquinoline-4-carboxylic acid (CAS: 303100-39-2) is a brominated quinoline derivative with the molecular formula C₁₆H₁₀BrNO₂ and a molecular weight of 328.16 g/mol . It features a quinoline backbone substituted with a bromine atom at position 7, a phenyl group at position 2, and a carboxylic acid moiety at position 4 (Figure 1). The compound is primarily utilized in industrial and scientific research, particularly in medicinal chemistry for developing enzyme inhibitors or receptor modulators .

Eigenschaften

IUPAC Name |

7-bromo-2-phenylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10BrNO2/c17-11-6-7-12-13(16(19)20)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-9H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXTQJUJLORLFDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Br)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20403736 | |

| Record name | 7-bromo-2-phenylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303100-39-2 | |

| Record name | 7-bromo-2-phenylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Skraup and Doebner-Miller Reactions

The Skraup reaction, employing glycerol, sulfuric acid, and an oxidizing agent, is a classical method for quinoline synthesis. However, its high temperatures (180–200°C) and harsh conditions make it less suitable for brominated substrates due to potential debromination. Modified Doebner-Miller reactions, which use α,β-unsaturated ketones and anilines, offer better control. For example:

- Aniline Derivative : 3-Bromo-4-aminobenzoic acid or its ester.

- Ketone Component : Cinnamaldehyde for introducing the phenyl group.

Heating these components in polyphosphoric acid (PPA) facilitates cyclization, yielding the quinoline core with pre-installed bromine and carboxylic acid groups.

Friedländer Synthesis

This method involves condensing 2-aminobenzaldehyde derivatives with ketones. For 7-bromo-2-phenylquinoline-4-carboxylic acid:

- 2-Amino-5-bromobenzoic Acid : Reacted with benzylideneacetophenone in ethanol under acidic conditions.

- Outcome : Forms the quinoline skeleton with bromine at position 7 and a carboxylic acid at position 4.

Bromination Techniques

Electrophilic Aromatic Substitution

Direct bromination of 2-phenylquinoline-4-carboxylic acid using bromine (Br₂) or N-bromosuccinimide (NBS) is challenging due to the directing effects of substituents:

- Carboxylic Acid Group : Acts as a meta-director, favoring bromination at position 5 or 7.

- Phenyl Group at Position 2 : Ortho/para-directing, competing with the carboxylic acid’s influence.

Optimized conditions (e.g., FeBr₃ catalyst in dichloromethane at 0°C) achieve 60–70% regioselectivity for 7-bromination.

Halogen Exchange Reactions

For precursors with leaving groups (e.g., iodine), metal-mediated bromine exchange can occur:

- Substrate : 7-Iodo-2-phenylquinoline-4-carboxylic acid.

- Reagents : CuBr₂ or LiBr in dimethylformamide (DMF).

- Yield : >85% under microwave irradiation.

Catalytic and Green Chemistry Approaches

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling introduces the phenyl group post-cyclization:

Microwave-Assisted Synthesis

Reducing reaction times from hours to minutes:

- Cyclization : 15 minutes at 150°C under microwave irradiation.

- Bromination : NBS in acetonitrile, 10 minutes.

Analytical and Purification Methods

Chromatography

Spectroscopic Characterization

- ¹H NMR : Distinct signals for aromatic protons (δ 7.2–8.5 ppm) and carboxylic acid (δ 12.1 ppm).

- HRMS : Molecular ion peak at m/z 327.99678 ([M+H]⁺).

Challenges and Optimization Opportunities

Analyse Chemischer Reaktionen

Types of Reactions

7-Bromo-2-phenylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction under specific conditions.

Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides or esters.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or tetrahydrofuran.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents like ether or ethanol.

Major Products Formed

Substitution Products: Various substituted quinoline derivatives.

Oxidation Products: Quinoline N-oxides.

Reduction Products: Reduced quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

7-Bromo-2-phenylquinoline-4-carboxylic acid serves as a building block for synthesizing potential therapeutic agents. Its applications include:

- Histone Deacetylase Inhibitors: The compound inhibits histone deacetylases (HDACs), which play a role in cancer cell proliferation. This mechanism involves binding to the active site of HDACs, preventing the removal of acetyl groups from histones, leading to altered gene expression and apoptosis in cancer cells .

| Compound | Activity | Reference |

|---|---|---|

| 7-Bromo-2-phenylquinoline-4-carboxylic acid | HDAC inhibitor | |

| Various derivatives | Anticancer activity |

Biological Studies

The compound is also utilized in biological research for studying enzyme inhibition and protein interactions. Notably, it has shown potential in:

- Enzyme Inhibition Studies: Investigating its effects on various enzymes can provide insights into its pharmacological properties.

| Study Focus | Result | Reference |

|---|---|---|

| Enzyme interactions | Inhibition of specific enzymes | |

| Protein interactions | Binding affinity studies |

Materials Science

In materials science, 7-Bromo-2-phenylquinoline-4-carboxylic acid is explored for its potential in developing organic semiconductors and light-emitting materials due to its unique electronic properties.

Case Studies

-

Antimicrobial Activity:

A study evaluated the antimicrobial properties of quinoline derivatives, including 7-Bromo-2-phenylquinoline-4-carboxylic acid. It demonstrated significant antibacterial activity against various strains, suggesting its potential as an antimicrobial agent . -

Anticancer Properties:

Research focused on the anticancer effects of derivatives of quinoline compounds showed promising results against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The mechanism involved inhibition of cell proliferation through HDAC inhibition .

Wirkmechanismus

The mechanism of action of 7-Bromo-2-phenylquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a histone deacetylase inhibitor, it binds to the active site of the enzyme, preventing the removal of acetyl groups from histone proteins. This leads to changes in gene expression and can induce cell cycle arrest and apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Structural Highlights :

- Phenyl at C2 : Contributes to π-π stacking interactions, influencing binding affinity.

- Carboxylic Acid at C4 : Enables hydrogen bonding and salt formation, improving solubility in polar solvents.

Safety protocols emphasize avoiding inhalation, skin contact, and dust formation, with recommended use of personal protective equipment (PPE) .

Comparative Analysis with Structural Analogues

Substituent Position and Electronic Effects

The position of bromine and other substituents significantly impacts physicochemical and biological properties. Key analogues include:

Key Observations :

- Aromatic Substituents : Replacing phenyl with furan (e.g., 77282-37-2) reduces hydrophobicity but may enhance metabolic stability due to furan’s resistance to oxidation .

- Dual Halogenation : The presence of both bromine and chlorine (e.g., 588696-21-3) may improve target selectivity in enzyme inhibition .

Biologische Aktivität

7-Bromo-2-phenylquinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antiviral, anticancer effects, and mechanisms of action, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of 7-Bromo-2-phenylquinoline-4-carboxylic acid is , with a molecular weight of approximately 328.16 g/mol. The compound features a bromine atom at the 7-position and a phenyl group at the 2-position of the quinoline ring, along with a carboxylic acid functional group at the 4-position. This unique structure contributes to its potential biological activities.

Antimicrobial Activity

Research indicates that 7-Bromo-2-phenylquinoline-4-carboxylic acid exhibits notable antimicrobial properties. A study evaluated its antibacterial activity against various Gram-positive and Gram-negative bacteria using the agar diffusion method and broth dilution techniques.

Table 1: Antibacterial Activity Results

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|---|

| 7-Bromo-2-phenylquinoline-4-carboxylic acid | Staphylococcus aureus | 64 |

| Escherichia coli | 128 | |

| Pseudomonas aeruginosa | Weak inhibition | |

| Bacillus subtilis | Moderate inhibition |

The results indicate that the compound demonstrates significant antibacterial activity, particularly against Staphylococcus aureus, including methicillin-resistant strains (MRSA) .

Antiviral and Anticancer Properties

In addition to its antibacterial effects, 7-Bromo-2-phenylquinoline-4-carboxylic acid has been investigated for its antiviral and anticancer potential. The compound's derivatives have shown promising results in inhibiting cancer cell proliferation through various mechanisms:

- Inhibition of Enzymes : Some studies suggest that derivatives may inhibit enzymes such as DNA gyrase and topoisomerase, which are crucial for DNA replication in cancer cells .

- Cell Cycle Arrest : Research indicates that certain derivatives can induce cell cycle arrest in cancer cells, thereby preventing their proliferation .

Table 2: Anticancer Activity Overview

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Evaluation of derivatives | MCF-7 (breast cancer) | 15 | Induction of apoptosis |

| Structure-activity relationship | HeLa (cervical cancer) | 10 | Inhibition of topoisomerase activity |

These findings highlight the potential application of this compound in developing novel anticancer therapies .

The biological activity of 7-Bromo-2-phenylquinoline-4-carboxylic acid is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in DNA replication and repair, leading to increased cytotoxicity in rapidly dividing cells.

- Receptor Interaction : It can interact with various cellular receptors, modulating signaling pathways that regulate cell growth and apoptosis .

Case Studies

Several case studies have explored the efficacy of this compound in different biological contexts:

- Antimicrobial Efficacy Against MRSA : A study demonstrated that certain derivatives showed enhanced activity against MRSA strains compared to standard antibiotics, suggesting their potential use as alternative therapeutic agents .

- Anticancer Activity in Preclinical Models : In vitro studies on human cancer cell lines revealed that specific derivatives significantly reduced cell viability, indicating their potential as lead compounds for further development .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Bromo-2-phenylquinoline-4-carboxylic acid, and what are their limitations?

- Methodological Answer : The compound can be synthesized via classical quinoline frameworks such as the Gould–Jacob or Friedländer reactions, which involve cyclization of brominated aniline derivatives with substituted ketones or aldehydes . For bromo-substituted analogs, halogen-selective cross-coupling (e.g., Suzuki-Miyaura) may introduce the phenyl group at the 2-position. A key limitation is regioselectivity in bromination; directing groups (e.g., carboxylic acid at C4) may favor bromination at C7 but require careful optimization of reaction conditions (temperature, catalysts) to avoid byproducts .

Q. What spectroscopic and crystallographic techniques are used to confirm the structure of this compound?

- Methodological Answer :

- NMR : H and C NMR identify substituent positions (e.g., aromatic protons near bromine show deshielding; carboxylic acid protons appear as broad singlets) .

- X-ray Crystallography : Resolves spatial arrangement, confirming bromine at C7 and phenyl at C2. For example, related 2-(4-methylphenyl)quinoline-4-carboxylic acid structures show planar quinoline cores with torsion angles <5° between substituents .

- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H] at m/z 358.18 for CHBrNO) .

Advanced Research Questions

Q. How can low yields in the cyclization step of brominated quinoline synthesis be mitigated?

- Methodological Answer :

- Catalyst Screening : Transition metal catalysts (e.g., Pd/Cu for Ullmann coupling) improve cyclization efficiency. For example, Pd(OAc) with ligands like XPhos enhances intramolecular C–C bond formation in bromo-quinolines .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) stabilize intermediates, while microwave-assisted synthesis reduces reaction time and improves yield by 15–20% .

- Acid/Base Additives : KCO or acetic acid can protonate intermediates, directing cyclization regioselectivity .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound in antimicrobial studies?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the bromine at C7 with Cl or CF to assess halogen effects on membrane penetration. For example, 4-(adamantyl)quinoline-2-carboxylic acid derivatives show enhanced antitubercular activity with bulky substituents .

- Pharmacophore Modeling : Map electrostatic/hydrophobic features using software like Schrödinger’s Phase. The carboxylic acid at C4 is critical for hydrogen bonding with bacterial enzymes (e.g., DNA gyrase) .

- In Vitro Assays : Compare MIC values against E. coli and S. aureus with analogs lacking the phenyl group at C2, which often reduces potency by 50% .

Q. How can computational methods predict the metabolic stability of this compound?

- Methodological Answer :

- DFT Calculations : Assess electron density at bromine (high electronegativity may slow oxidative metabolism). The HOMO-LUMO gap (~4.5 eV) predicts susceptibility to cytochrome P450 oxidation .

- MD Simulations : Simulate binding to human serum albumin (HSA) to estimate plasma half-life. The phenyl group at C2 increases hydrophobic interactions, prolonging retention .

Data Analysis and Contradictions

Q. How to resolve conflicting reports on the cytotoxicity of 7-Bromo-2-phenylquinoline-4-carboxylic acid in cancer cell lines?

- Methodological Answer :

- Purity Validation : Contaminants (e.g., residual Pd in Suzuki reactions) may artifactually elevate toxicity. ICP-MS analysis ensures Pd levels <10 ppm .

- Assay Standardization : Use identical cell lines (e.g., HeLa vs. MCF-7) and incubation times. IC discrepancies >20% often arise from variations in serum content (e.g., 5% vs. 10% FBS) .

- Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., hydrolyzed carboxylic acid derivatives) that may contribute to cytotoxicity .

Q. What mechanistic insights explain the compound’s fluorescence quenching in solvent studies?

- Methodological Answer :

- Solvatochromism : Bromine’s heavy atom effect enhances intersystem crossing, reducing fluorescence in polar solvents (e.g., quantum yield drops from 0.45 in hexane to 0.12 in ethanol) .

- pH-Dependent Studies : Protonation of the carboxylic acid at C4 alters conjugation, shifting λ from 420 nm (pH 7) to 390 nm (pH 2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.